molecular formula C26H28N2O5S B14994074 7-(3-ethoxy-4-propoxyphenyl)-3-hydroxy-3-(4-methoxyphenyl)-5-oxo-2,3,6,7-tetrahydro-5H-[1,3]thiazolo[3,2-a]pyridine-8-carbonitrile

7-(3-ethoxy-4-propoxyphenyl)-3-hydroxy-3-(4-methoxyphenyl)-5-oxo-2,3,6,7-tetrahydro-5H-[1,3]thiazolo[3,2-a]pyridine-8-carbonitrile

Cat. No.: B14994074
M. Wt: 480.6 g/mol
InChI Key: WNKCJUZDLQXZQV-UHFFFAOYSA-N
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Description

7-(3-ethoxy-4-propoxyphenyl)-3-hydroxy-3-(4-methoxyphenyl)-5-oxo-2,3,6,7-tetrahydro-5H-[1,3]thiazolo[3,2-a]pyridine-8-carbonitrile is a complex organic compound that belongs to the class of thiazolopyridines This compound is characterized by its unique structure, which includes multiple functional groups such as ethoxy, propoxy, hydroxy, methoxy, and nitrile groups

Preparation Methods

The synthesis of 7-(3-ethoxy-4-propoxyphenyl)-3-hydroxy-3-(4-methoxyphenyl)-5-oxo-2,3,6,7-tetrahydro-5H-[1,3]thiazolo[3,2-a]pyridine-8-carbonitrile typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the thiazolopyridine core: This can be achieved through a cyclization reaction involving appropriate precursors.

    Functional group modifications: Introduction of the ethoxy, propoxy, hydroxy, and methoxy groups through various substitution reactions.

    Nitrile group addition: This step often involves the use of cyanating agents under specific reaction conditions.

Industrial production methods for this compound would likely involve optimization of these steps to ensure high yield and purity, as well as scalability for large-scale synthesis.

Chemical Reactions Analysis

7-(3-ethoxy-4-propoxyphenyl)-3-hydroxy-3-(4-methoxyphenyl)-5-oxo-2,3,6,7-tetrahydro-5H-[1,3]thiazolo[3,2-a]pyridine-8-carbonitrile can undergo various types of chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The nitrile group can be reduced to an amine using reducing agents like lithium aluminum hydride.

    Substitution: The ethoxy and propoxy groups can be substituted with other alkyl or aryl groups through nucleophilic substitution reactions.

Common reagents and conditions used in these reactions include strong acids or bases, organic solvents, and specific catalysts to facilitate the desired transformations. The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

    Chemistry: It can be used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Its unique structure may allow it to interact with biological macromolecules, making it a candidate for studying enzyme inhibition or receptor binding.

    Medicine: The compound’s potential bioactivity could be explored for developing new pharmaceuticals, particularly in areas such as anti-cancer or anti-inflammatory drugs.

    Industry: It may find applications in the development of new materials or as a catalyst in industrial chemical processes.

Mechanism of Action

The mechanism by which 7-(3-ethoxy-4-propoxyphenyl)-3-hydroxy-3-(4-methoxyphenyl)-5-oxo-2,3,6,7-tetrahydro-5H-[1,3]thiazolo[3,2-a]pyridine-8-carbonitrile exerts its effects depends on its specific interactions with molecular targets. These interactions could involve binding to enzymes or receptors, leading to inhibition or activation of specific biochemical pathways. The exact molecular targets and pathways would need to be identified through experimental studies.

Comparison with Similar Compounds

Similar compounds to 7-(3-ethoxy-4-propoxyphenyl)-3-hydroxy-3-(4-methoxyphenyl)-5-oxo-2,3,6,7-tetrahydro-5H-[1,3]thiazolo[3,2-a]pyridine-8-carbonitrile include other thiazolopyridine derivatives. These compounds share a similar core structure but differ in the nature and position of their functional groups. Examples include:

The uniqueness of this compound lies in its specific combination of functional groups, which may confer distinct chemical reactivity and biological activity compared to other similar compounds.

Properties

Molecular Formula

C26H28N2O5S

Molecular Weight

480.6 g/mol

IUPAC Name

7-(3-ethoxy-4-propoxyphenyl)-3-hydroxy-3-(4-methoxyphenyl)-5-oxo-6,7-dihydro-2H-[1,3]thiazolo[3,2-a]pyridine-8-carbonitrile

InChI

InChI=1S/C26H28N2O5S/c1-4-12-33-22-11-6-17(13-23(22)32-5-2)20-14-24(29)28-25(21(20)15-27)34-16-26(28,30)18-7-9-19(31-3)10-8-18/h6-11,13,20,30H,4-5,12,14,16H2,1-3H3

InChI Key

WNKCJUZDLQXZQV-UHFFFAOYSA-N

Canonical SMILES

CCCOC1=C(C=C(C=C1)C2CC(=O)N3C(=C2C#N)SCC3(C4=CC=C(C=C4)OC)O)OCC

Origin of Product

United States

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